![molecular formula C22H22N4O4 B2433850 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1795304-70-9](/img/structure/B2433850.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, such as those investigated by Chkirate et al. (2019), are synthesized and characterized for their potential in forming coordination complexes with Co(II) and Cu(II) ions. These complexes have been studied for their structural properties and antioxidant activity, indicating the relevance of pyrazole-acetamide structures in developing compounds with significant antioxidant properties. This research underscores the potential of such compounds in exploring antioxidant applications and the design of coordination complexes for various biochemical uses (Chkirate et al., 2019).
Heterocyclic Synthesis and Biological Activity
El-Essawy and Rady (2011) explored the synthesis of N-alkylated heterocycles based on pyrazole and furan derivatives, which are crucial for developing new pharmaceuticals and materials. This research indicates the versatility of furan and pyrazole-based compounds in synthesizing heterocyclic compounds, potentially leading to novel therapeutic agents with fungicidal and herbicidal activities (El-Essawy & Rady, 2011).
Energetic Materials Development
The study by Yu et al. (2017) on compounds based on oxadiazol and furazan structures for application as insensitive energetic materials highlights the significance of incorporating pyrazole and furan analogs in designing compounds with desirable thermal stability and detonation performance. This research area showcases the potential of such chemical structures in the field of materials science, particularly in developing safe and efficient energetic materials (Yu et al., 2017).
Insecticidal Applications
Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety, tested against the cotton leafworm, demonstrating the potential insecticidal applications of compounds with pyrazole and furan derivatives. This highlights another avenue of research where such compounds could be tailored for agricultural benefits, providing safer and more effective insecticidal agents (Fadda et al., 2017).
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-24-19(15-8-9-15)11-16(23-24)12-25(13-17-5-4-10-29-17)21(27)14-26-18-6-2-3-7-20(18)30-22(26)28/h2-7,10-11,15H,8-9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREYRIBYQZJPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CN3C4=CC=CC=C4OC3=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.